Cas no 1060805-98-2 (4-Bromo-2-methylnicotinic acid)

4-Bromo-2-methylnicotinic acid is a brominated derivative of nicotinic acid, featuring a methyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine atom at the 4-position enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its carboxylic acid group allows for additional derivatization, including esterification or amidation. The structural features of 4-Bromo-2-methylnicotinic acid make it valuable for constructing complex heterocyclic frameworks. It is typically characterized by high purity and stability, ensuring reliable performance in synthetic applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
4-Bromo-2-methylnicotinic acid structure
1060805-98-2 structure
Product Name:4-Bromo-2-methylnicotinic acid
CAS No:1060805-98-2
MF:C7H6BrNO2
MW:216.032041072845
CID:823859
PubChem ID:57346517
Update Time:2025-06-09

4-Bromo-2-methylnicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-methylnicotinic acid
    • 4-bromo-2-methylpyridine-3-carboxylic acid
    • 1060805-98-2
    • DB-059434
    • AB66865
    • SCHEMBL23830172
    • 4-Bromo-2-methylnicotinicacid
    • 4-Bromo-2-methyl-nicotinic acid
    • DTXSID20721189
    • 4-BROMO-2-METHYLNICOTINIC ACID(RS20015164)
    • MDL: MFCD13188659
    • Inchi: 1S/C7H6BrNO2/c1-4-6(7(10)11)5(8)2-3-9-4/h2-3H,1H3,(H,10,11)
    • InChI Key: OGYWFIXRYKZWKV-UHFFFAOYSA-N
    • SMILES: BrC1C=CN=C(C)C=1C(=O)O

Computed Properties

  • Exact Mass: 214.95819g/mol
  • Monoisotopic Mass: 214.95819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 50.2Ų

4-Bromo-2-methylnicotinic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM176801-1g
4-Bromo-2-methylnicotinic acid
1060805-98-2 95%
1g
$632 2021-08-05
Alichem
A029011542-1g
4-Bromo-2-methylnicotinic acid
1060805-98-2 95%
1g
$903.92 2023-09-04
Alichem
A029011542-5g
4-Bromo-2-methylnicotinic acid
1060805-98-2 95%
5g
$3977.23 2023-09-04
Chemenu
CM176801-250mg
4-Bromo-2-methylnicotinic acid
1060805-98-2 95%
250mg
$164 2022-06-14
Chemenu
CM176801-1g
4-Bromo-2-methylnicotinic acid
1060805-98-2 95%
1g
$413 2022-06-14
Chemenu
CM176801-5g
4-Bromo-2-methylnicotinic acid
1060805-98-2 95%
5g
$1292 2022-06-14
Ambeed
A606109-1g
4-Bromo-2-methylnicotinic acid
1060805-98-2 95%
1g
$978.0 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1756043-1g
4-Bromo-2-methylnicotinic acid
1060805-98-2 95%
1g
¥10269.00 2024-08-09

4-Bromo-2-methylnicotinic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1060805-98-2)4-Bromo-2-methylnicotinic acid
Order Number:A849290
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:24
Price ($):880.0
Email:sales@amadischem.com

Additional information on 4-Bromo-2-methylnicotinic acid

Research Briefing on 4-Bromo-2-methylnicotinic Acid (CAS: 1060805-98-2) in Chemical Biology and Pharmaceutical Applications

4-Bromo-2-methylnicotinic acid (CAS: 1060805-98-2) is a key intermediate in the synthesis of bioactive molecules and pharmaceuticals, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its utility in medicinal chemistry, owing to its versatile reactivity and structural features that enable diverse functionalization. This briefing consolidates the latest research advancements, synthetic applications, and pharmacological potential of this compound, providing insights for researchers in the field.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-Bromo-2-methylnicotinic acid as a precursor in the synthesis of novel Bruton’s tyrosine kinase (BTK) inhibitors. The bromo-substituted nicotinic acid scaffold facilitated selective modifications at the 4-position, enabling the development of compounds with improved binding affinity and pharmacokinetic properties. Researchers employed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl and heteroaryl groups, yielding potent BTK inhibitors with nanomolar IC50 values.

In addition to its role in kinase inhibitor development, 4-Bromo-2-methylnicotinic acid has been explored in the construction of nicotinic acid derivatives targeting G protein-coupled receptors (GPCRs). A 2022 Bioorganic & Medicinal Chemistry Letters report detailed its incorporation into allosteric modulators of the adenosine A2A receptor, where the methyl and bromo substituents were critical for modulating receptor selectivity and efficacy. Molecular docking studies revealed that these derivatives stabilized unique receptor conformations, offering potential for treating neurodegenerative disorders.

Recent synthetic methodologies have also optimized the production of 4-Bromo-2-methylnicotinic acid. A 2023 Organic Process Research & Development article described a scalable, one-pot halogenation-decarboxylation protocol starting from commercially available 2-methylnicotinic acid, achieving >90% yield with minimal purification steps. This advancement addresses previous challenges in regioselective bromination and enhances the compound’s accessibility for industrial applications.

Pharmacological evaluations of derivatives derived from 4-Bromo-2-methylnicotinic acid have expanded into oncology and anti-inflammatory research. For instance, a 2024 European Journal of Medicinal Chemistry study identified a lead compound from this scaffold that exhibited dual inhibition of COX-2 and 5-LOX enzymes, showcasing promise as a safer anti-inflammatory agent with reduced gastrointestinal toxicity. Structural-activity relationship (SAR) analyses emphasized the importance of the bromo moiety in conferring metabolic stability.

In conclusion, 4-Bromo-2-methylnicotinic acid (CAS: 1060805-98-2) continues to be a pivotal building block in drug discovery, with recent research underscoring its versatility in kinase and GPCR-targeted therapies, streamlined synthesis, and multi-target pharmacology. Ongoing investigations into its derivatives are expected to further unlock its potential in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1060805-98-2)4-Bromo-2-methylnicotinic acid
A849290
Purity:99%
Quantity:1g
Price ($):880.0
Email